molecular formula C14H13ClN2O B2887000 2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 343374-31-2

2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2887000
CAS No.: 343374-31-2
M. Wt: 260.72
InChI Key: OAMFXMPQNICREK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a chemical compound with the molecular formula C14H13ClN2O This compound is known for its unique structure, which includes a chlorophenyl group and a cyclopenta[d]pyrimidin-2-yl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorophenyl acetonitrile with cyclopentanone in the presence of a base, followed by cyclization and etherification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide
  • (2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-1-piperazinyl]-3-(propan-2-ylamino)-1-propanone
  • 5H-5-Methyl-6,7-dihydrocyclopentapyrazine

Uniqueness

2-(4-chlorophenoxy)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine stands out due to its unique ether linkage and the presence of both chlorophenyl and cyclopenta[d]pyrimidin moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMFXMPQNICREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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